Enhanced Lipophilicity and Reduced Polar Surface Area Compared to the 7-Oxo Analog
The target 4,7-dihydro scaffold (CAS 2287342-70-3) exhibits a computed XLogP3-AA of -0.3 and a topological polar surface area (TPSA) of 80 Ų, compared to the 7-oxo analog (CAS 220493-61-8) which has a lower XLogP3-AA of -0.6 and a higher TPSA of 94.4 Ų [1][2]. This represents a 0.3 log unit increase in predicted lipophilicity and a 14.4 Ų reduction in polar surface area. Additionally, the target compound has 5 hydrogen bond acceptors versus 4 for the 7-oxo analog [1][2].
| Evidence Dimension | Predicted Physicochemical Profile (XLogP3, TPSA, HBA) |
|---|---|
| Target Compound Data | XLogP3-AA: -0.3; TPSA: 80 Ų; HBA: 5; MW: 166.14 |
| Comparator Or Baseline | 7-Oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 220493-61-8): XLogP3-AA: -0.6; TPSA: 94.4 Ų; HBA: 4; MW: 180.12 |
| Quantified Difference | ΔXLogP3-AA: +0.3; ΔTPSA: -14.4 Ų; ΔMW: -13.98; ΔHBA: +1 |
| Conditions | Computed properties by PubChem (XLogP3 3.0, Cactvs 3.4.8.18) [1][2] |
Why This Matters
These physicochemical differences predict superior passive membrane permeability for the target scaffold, a critical parameter for designing cell-permeable probes or lead compounds where intracellular target engagement is required.
- [1] PubChem. (2024). Compound Summary for CID 165837614: 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Compound Summary for CID 2317056: Bas 04059215 (7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid). National Center for Biotechnology Information. View Source
